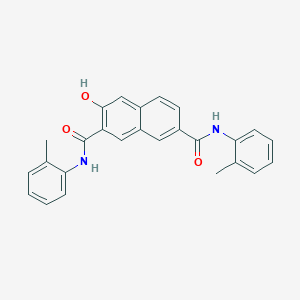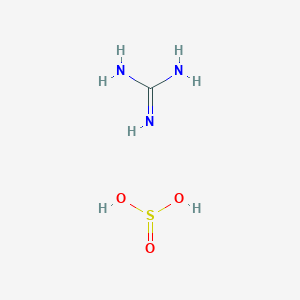![molecular formula C26H17N5 B12554699 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile CAS No. 143255-97-4](/img/structure/B12554699.png)
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability, high glass transition temperature, and efficient hole-transporting properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile typically involves Suzuki coupling reactions. This method uses commercially available starting materials such as 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid and various aryl halide derivatives. The reaction conditions often include the use of palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbazole derivatives.
科学的研究の応用
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile has several scientific research applications:
Organic Electronics: Used as a hole-transporting material in OLEDs, enhancing device efficiency and stability.
Photocatalysis: Acts as a photocatalyst in various organic transformations, including C-H activation and cross-coupling reactions.
Material Science: Employed in the development of new materials with unique electronic properties for use in sensors and photovoltaic devices.
作用機序
The mechanism by which 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile exerts its effects primarily involves its ability to transport holes efficiently. The carbazole moiety acts as an electron donor, while the tetracarbonitrile groups serve as electron acceptors. This donor-acceptor interaction facilitates charge transfer and enhances the compound’s electronic properties .
類似化合物との比較
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Known for its use in photocatalysis and organic electronics.
2,3,4,5,6-pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile (5TCzBN): Used in TADF-OLED devices with high efficiency.
4-(9H-Carbazol-9-yl)triphenylamine derivatives: Employed as hole-transporting materials in OLEDs.
Uniqueness
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile stands out due to its unique combination of high thermal stability, efficient hole-transporting properties, and versatility in various chemical reactions. Its ability to act as both a donor and acceptor makes it particularly valuable in the field of organic electronics .
特性
CAS番号 |
143255-97-4 |
|---|---|
分子式 |
C26H17N5 |
分子量 |
399.4 g/mol |
IUPAC名 |
3-(4-carbazol-9-ylbutyl)benzene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C26H17N5/c27-14-18-13-19(15-28)24(17-30)20(23(18)16-29)7-5-6-12-31-25-10-3-1-8-21(25)22-9-2-4-11-26(22)31/h1-4,8-11,13H,5-7,12H2 |
InChIキー |
WTIANLJHFLRELO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCC4=C(C(=CC(=C4C#N)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


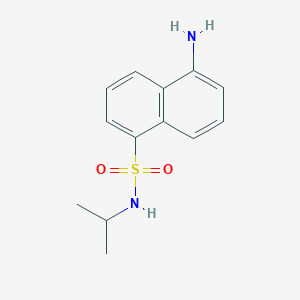

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)

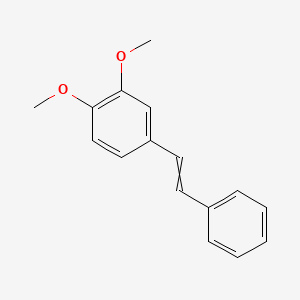
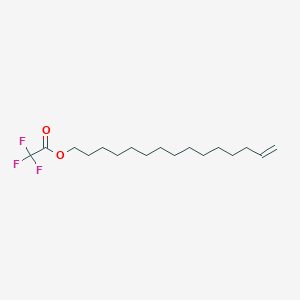
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)

![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
